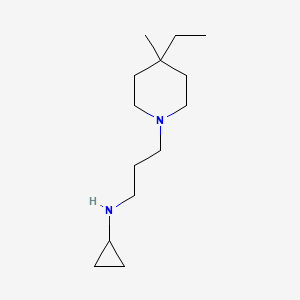
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine involves several steps. One common method includes the reaction of 4-ethyl-4-methylpiperidine with a suitable propylating agent to form the intermediate compound. This intermediate is then reacted with cyclopropanamine under specific conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Analyse Chemischer Reaktionen
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine can be compared with other piperidine derivatives, such as:
- n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine
- n-(3-(4-Ethylpiperidin-1-yl)propyl)cyclopropanamine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties .
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
N-[3-(4-ethyl-4-methylpiperidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C14H28N2/c1-3-14(2)7-11-16(12-8-14)10-4-9-15-13-5-6-13/h13,15H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZBECSYFIYIEJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)CCCNC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



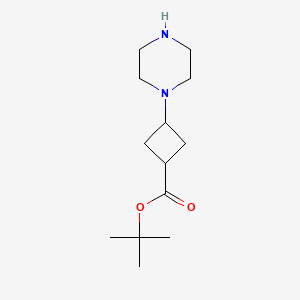
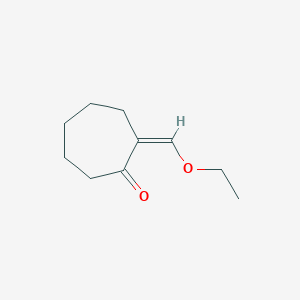
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
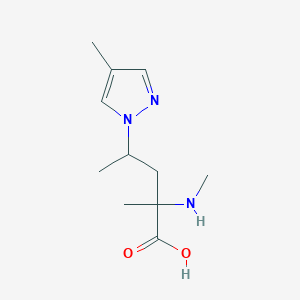
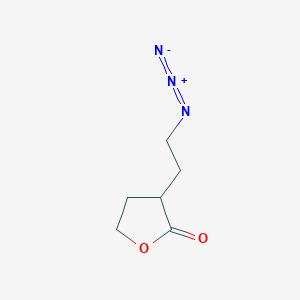
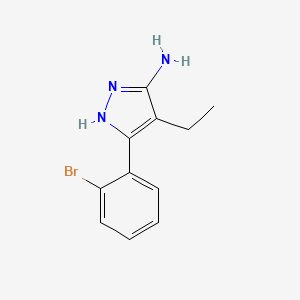

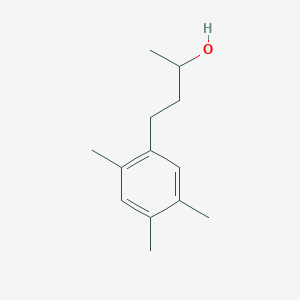

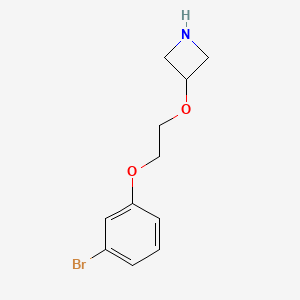


![(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13631424.png)
